molecular formula C13H6N2O2S B8341535 4-[(5-Nitro-thien-2-yl)ethynyl]benzonitrile

4-[(5-Nitro-thien-2-yl)ethynyl]benzonitrile

Cat. No.: B8341535
M. Wt: 254.27 g/mol
InChI Key: JALIUJGYVINREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Nitro-thien-2-yl)ethynyl]benzonitrile is an organic compound that features a benzene ring substituted with a nitrile group and a thienyl group that is further substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Nitro-thien-2-yl)ethynyl]benzonitrile typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often involve the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

the principles of green chemistry, such as the use of ionic liquids as solvents and catalysts, can be applied to improve the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Nitro-thien-2-yl)ethynyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield various substituted benzonitriles.

Scientific Research Applications

4-[(5-Nitro-thien-2-yl)ethynyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(5-Nitro-thien-2-yl)ethynyl]benzonitrile involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ethynyl group can form covalent bonds with other molecules. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Nitro-thien-2-yl)ethynyl]benzonitrile is unique due to the combination of its nitro, thienyl, and ethynyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research .

Properties

Molecular Formula

C13H6N2O2S

Molecular Weight

254.27 g/mol

IUPAC Name

4-[2-(5-nitrothiophen-2-yl)ethynyl]benzonitrile

InChI

InChI=1S/C13H6N2O2S/c14-9-11-3-1-10(2-4-11)5-6-12-7-8-13(18-12)15(16)17/h1-4,7-8H

InChI Key

JALIUJGYVINREX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(S2)[N+](=O)[O-])C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-ethynylbenzonitrile (0.5 g), 2-bromo-5-nitrothiophene (0.9 g) and bis(triphenylphosphine)palladium dichloride (83 mg) in anhydrous dimethylformamide (4 ml) was added triethylamine (2.2 ml). The reaction mixture was stirred at room temperature for 3 days then ethyl acetate (200 ml) and saturated sodium chloride (200 ml) were added. The organic layer was dried over anhydrous sodium sulfate, filtered and evaporated to dryness. The crude solid was triturated with 1:1 dichloromethane/hexane followed by diethyl ether to give 4-[(5-nitro-2-thienyl)ethynyl]benzonitrile as a yellow solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
83 mg
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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